3-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Overview
Description
3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It is a solid substance that is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 221.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 221.13 .Scientific Research Applications
3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is used in various scientific research applications, including drug discovery, drug development, and medicinal chemistry. It is also used in the synthesis of pharmaceutical agents and has been studied for its potential use in the development of new drugs and treatments.
Mechanism of Action
3-(Azetidin-3-ylmethyl)pyridine dihydrochloride acts as a prodrug, meaning that it is converted to an active form in the body. It is metabolized to the active metabolite pyridine-3-carboxylic acid, which is then further metabolized to form pyridine-3-carboxamide. This metabolite has been shown to interact with several different enzymes and receptors, including the dopamine D2 receptor and the 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been shown to reduce anxiety and improve cognitive performance.
Advantages and Limitations for Lab Experiments
3-(Azetidin-3-ylmethyl)pyridine dihydrochloride has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and soluble in a variety of solvents. It is also relatively non-toxic and has low potential for bioaccumulation. However, it has a relatively low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 3-(Azetidin-3-ylmethyl)pyridine dihydrochloride. It could be further studied for its potential use in the development of new drugs and treatments. It could also be studied for its potential use in the treatment of neurological disorders, such as depression and anxiety. Additionally, it could be studied for its potential use in the treatment of cancer and other diseases. Finally, it could be studied for its potential use in the development of new pharmaceutical agents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3-(azetidin-3-ylmethyl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8(5-10-3-1)4-9-6-11-7-9;;/h1-3,5,9,11H,4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMCLLKVLEQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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